Isoferulic Acid

Anti-inflammatory Antiviral Immunomodulation

Isoferulic acid (IFA, CAS 537-73-5) is a naturally occurring hydroxycinnamic acid and the structural isomer of ferulic acid (FA), characterized by a trans-cinnamic acid backbone with methoxy and hydroxy substituents at positions 4 and 3 on the phenyl ring, respectively. Found in plants such as Cimicifuga species and as a metabolite in human urine following coffee consumption, IFA serves as a key analytical standard, a subject of pharmacological research for its α1-adrenergic receptor binding (IC50 = 1.4 μM) and β-endorphin secretion enhancement (EC50 = 52.2 nM) , and a metabolite biomarker for dietary caffeic acid ester intake.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 537-73-5
Cat. No. B021809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoferulic Acid
CAS537-73-5
Synonyms3-(3-Hydroxy-4-methoxyphenyl)acrylic Acid;  Isoferulic Acid;  3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)O
InChIInChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
InChIKeyQURCVMIEKCOAJU-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Isoferulic Acid (CAS 537-73-5): What Is This Hydroxycinnamic Acid and Why Its Precise Isomeric Form Matters for Procurement


Isoferulic acid (IFA, CAS 537-73-5) is a naturally occurring hydroxycinnamic acid and the structural isomer of ferulic acid (FA), characterized by a trans-cinnamic acid backbone with methoxy and hydroxy substituents at positions 4 and 3 on the phenyl ring, respectively [1]. Found in plants such as Cimicifuga species and as a metabolite in human urine following coffee consumption, IFA serves as a key analytical standard, a subject of pharmacological research for its α1-adrenergic receptor binding (IC50 = 1.4 μM) and β-endorphin secretion enhancement (EC50 = 52.2 nM) , and a metabolite biomarker for dietary caffeic acid ester intake [2].

Isomeric Identity
Structural isomer of ferulic acid; requires precise selection for isomer-specific studies
Analytical Standard Fit
Metabolomics and dietary biomarker quantitation; distinct from ferulic acid in metabolite profiling
Bioactivity Research Fit
Reported α1-adrenergic receptor binding and β-endorphin secretion assay context; supports pathway-specific investigation

Why Ferulic Acid Cannot Be Simply Substituted for Isoferulic Acid: Critical Differences in Bioactivity and Behavior


The interchangeable use of isoferulic acid (IFA) and its isomer ferulic acid (FA) is scientifically unsound due to quantifiable, structure-driven divergence in their pharmacological potency, metabolic fate, and biological target engagement. Despite sharing the same molecular formula (C10H10O4) and mass, the distinct positioning of the hydroxyl and methoxy groups fundamentally alters their interaction with biological systems [1]. As the evidence below demonstrates, IFA exhibits superior potency in suppressing influenza-induced IL-8 production, operates as a distinct biomarker for dietary intake, and possesses a unique profile as a potent α1-adrenergic receptor agonist . Procurement decisions based on structural similarity alone will therefore fail to guarantee equivalent experimental or functional outcomes, underscoring the necessity of selecting the precise compound.

Isoferulic acid (target)
Ferulic acid (substitute)
IL-8 suppression endpoint may differ; IFA reported higher response in viral challenge models. Direct substitution can alter immunomodulation outcomes.
Isoferulic acid (target)
Ferulic acid (substitute)
Metabolite biomarker identity is isomer-specific; only IFA serves as a dietary caffeic acid ester intake biomarker, not FA.
Isoferulic acid (target)
Ferulic acid (substitute)
Radical scavenging capacity differs; IFA exhibits much lower DPPH scavenging, impacting antioxidant assay interpretation.

Isoferulic Acid Evidence Guide: Head-to-Head and Comparative Data Against Key Analogs for Informed Selection


Isoferulic Acid Outperforms Ferulic Acid in Suppressing Influenza-Induced IL-8 Production In Vitro

In a direct head-to-head comparison, isoferulic acid (IFA) demonstrated greater inhibitory activity against murine interleukin-8 (IL-8) production in response to influenza virus infection than its structural isomer, ferulic acid (FA). The assay utilized the murine macrophage cell line RAW 264.7 infected with influenza virus (10 PFU/cell) and cultured with the compounds for 20 hours [1].

IL-8 Suppression vs Ferulic Acid
Head-to-head
IFA reduced IL-8 to 43% of control vs FA 56% (20 h, 100 μg/mL, RAW 264.7)
Supports IFA selection for IL-8 modulation endpoint review in viral challenge models
Reported in vitro comparison; in vivo translation requires validation
Anti-inflammatory Antiviral Immunomodulation

Isoferulic Acid Acts as a Unique Pharmacokinetic Biomarker Distinct from Ferulic Acid

Isoferulic acid (IFA) has been identified as a specific and unique biomarker for the bioavailability and metabolism of dietary caffeic acid esters, a role not shared by its isomer ferulic acid. Following coffee consumption, human urinary IFA levels increase markedly from a baseline range of 0.05-2.07 µmol/mmol creatinine to 0.2-9.6 µmol/mmol creatinine, a change that distinguishes it from other phenolic acid metabolites [1][2].

Urinary Biomarker Specificity
Class-level
Post-coffee urinary IFA rose up to 9.6 µmol/mmol creatinine (baseline max 2.07)
Supports use as a unique dietary biomarker for caffeic acid esters
Metabolomic identity distinct from FA; verify method specificity
Metabolomics Pharmacokinetics Dietary Biomarkers

Isoferulic Acid Exhibits Significantly Lower DPPH Radical Scavenging Potency Than Ferulic Acid

A cross-study comparison of antioxidant assays reveals that isoferulic acid (IFA) is a far less potent scavenger of DPPH radicals than its isomer, ferulic acid (FA). In an assay measuring IC50 values, IFA required a 24-fold higher concentration to achieve 50% inhibition [1].

DPPH Scavenging Potency
Cross-study comparable
DPPH IC50: IFA 365.27 µM vs FA 15.20 µM
Indicates lower radical scavenging, assay-specific compound selection needed
Difference ~24-fold; relevant for antioxidant mechanism studies
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Isoferulic Acid Shows Comparable FRAP Values to Ferulic Acid in Standardized Assays

While isoferulic acid (IFA) and ferulic acid (FA) differ significantly in DPPH scavenging, their ferric reducing antioxidant power (FRAP) is within a comparable range. In a standardized assay measuring the reduction of Fe3+ to Fe2+, both compounds exhibited substantial reducing capacity, although FA's value was moderately higher [1].

FRAP Reducing Capacity
Cross-study comparable
FRAP: IFA 159.92 µM Fe2+ vs FA 195.92 µM
Comparable reducing capacity, suitable for non-radical antioxidant assays
Difference ~18%; less pronounced than in DPPH
Antioxidant Reducing Power FRAP Assay

Isoferulic Acid Demonstrates Synergistic Antioxidant Interaction with Calycosin

Isoferulic acid (IFA) has been shown to exert a significant synergistic antioxidant effect when combined with the isoflavone calycosin. This synergistic action is a specific property that is not documented for all related phenolic acids and offers a distinct research avenue [1].

Synergy with Calycosin
Data to verify
Synergy observed at 1:1 ratio with calycosin in DPPH and FRAP assays
Supports research into synergistic phytochemical interactions
Specific combination effect; may not generalize to other pairs
Synergy Combination Therapy Phytochemistry

Procurement Guide: Top Research and Application Scenarios for Isoferulic Acid Based on Evidence


As a Superior Tool for Studying Viral-Induced Inflammation

Isoferulic acid (IFA) is the preferred compound for in vitro and in vivo models investigating the suppression of IL-8 production triggered by influenza or respiratory syncytial virus. Its quantifiably greater potency compared to ferulic acid (13 percentage-point advantage in IL-8 reduction [1]) makes it a more effective tool for dissecting anti-inflammatory mechanisms in viral immunology.

As an Essential Analytical Standard and Metabolite Biomarker

For targeted metabolomics, LC-MS/MS or HPLC method development, and pharmacokinetic studies involving dietary phenolic acid metabolism, high-purity isoferulic acid (≥98%) is the mandatory analytical standard. It is a unique and specific biomarker for caffeic acid ester intake, with quantifiable post-prandial changes in human urine (up to 9.6 µmol/mmol creatinine [2]), a role not fulfilled by its isomer ferulic acid.

As a Reference Compound for Structure-Activity Relationship (SAR) Studies in Antioxidant Research

Given the stark 24-fold difference in DPPH scavenging potency between IFA and its isomer ferulic acid (IC50 of 365.27 µM vs 15.20 µM [3]), IFA serves as a critical reference compound for SAR studies. It allows researchers to probe how subtle positional changes in hydroxy/methoxy substitution on the phenyl ring dictate different antioxidant mechanisms and efficacies.

For Investigating Synergistic Phytochemical Interactions

IFA is a key reagent for research on synergy in traditional herbal medicine. Its documented ability to act synergistically with compounds like calycosin to enhance antioxidant effects [4] makes it a valuable component for studies aiming to elucidate the molecular basis of multi-component botanical therapeutics.

Application
Selection Property
Validation Focus
Viral immunomodulation research (IL-8 endpoint)
IL-8 suppression profile in influenza models
End-point response comparison with structural isomer
Dietary biomarker & metabolomic method development
Specific urinary metabolite of caffeic acid esters
Biomarker specificity and postprandial concentration range
Structure-activity relationship (SAR) antioxidant studies
Positional isomer-dependent radical scavenging
DPPH vs FRAP mechanism-specific assay comparison
Phytochemical synergy research
Synergistic antioxidant interaction with calycosin
Combination index in DPPH/FRAP models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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